molecular formula C15H14N2O4 B2467565 Methyl 4-(benzylamino)-3-nitrobenzoate CAS No. 68502-46-5

Methyl 4-(benzylamino)-3-nitrobenzoate

Cat. No. B2467565
CAS RN: 68502-46-5
M. Wt: 286.287
InChI Key: BNMKQLDYASAJKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .

Scientific Research Applications

Synthesis and Industrial Applications

  • Industrial Synthesis : Methyl 4-(benzylamino)-3-nitrobenzoate and similar compounds are synthesized from 3-methyl-4-nitrobenzoic acid through processes like esterification, catalytic hydrogenation, and nitration. These compounds are used as pharmaceutical intermediates (Qiu Zhi-qiang, 2007).
  • Improved Synthesis Methods : Research has focused on improving the synthesis process of related methyl esters to achieve higher yields and quality, reducing production costs (Cai Chun, 2004).

Molecular Structure and Bonding

  • Molecular Structure Analysis : Studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a compound closely related to this compound, reveal its polarized structure and hydrogen-bonded chains, indicating its potential for forming complex molecular arrangements (J. Portilla et al., 2007).

Applications in Organic Chemistry and Material Science

  • Organic Chemistry Experiments : Such compounds are used in educational settings for demonstrating chemical reactions like Fischer esterification, providing a practical and visual understanding of organic synthesis (Caleb M Kam et al., 2020).
  • Corrosion Inhibition : Derivatives of nitrobenzoates, including those similar to this compound, are investigated for their efficiency in inhibiting corrosion on metals, showing significant potential in material science applications (Vikas Kalia et al., 2020).

Thermodynamics and Solubility Studies

  • Solubility and Thermodynamics : Extensive research on the solubility of related nitrobenzoic acids in various solvents contributes to understanding the thermodynamic properties and solubility behavior of these compounds, aiding in the optimization of their purification processes (Yüfang Wu et al., 2016).

Safety and Hazards

The safety data sheet for a related compound suggests that personal protective equipment should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

methyl 4-(benzylamino)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-15(18)12-7-8-13(14(9-12)17(19)20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMKQLDYASAJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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